Cas no 2034353-22-3 (N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide)

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl moiety. This structure imparts potential pharmacological relevance, particularly in receptor modulation or enzyme inhibition applications. The chloro and methoxy substituents enhance lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility and binding affinity. The compound's well-defined molecular architecture allows for precise interactions with biological targets, making it a candidate for further research in medicinal chemistry. Its synthetic route is optimized for high purity and reproducibility, ensuring consistency in experimental or developmental studies.
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide structure
2034353-22-3 structure
Product Name:N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
CAS No:2034353-22-3
MF:C20H23ClN2O3
MW:374.861224412918
CID:5939941
PubChem ID:92071039
Update Time:2025-10-29

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
    • F6443-1594
    • 2034353-22-3
    • AKOS026688209
    • Inchi: 1S/C20H23ClN2O3/c1-25-17-9-11-23(12-10-17)16-6-3-14(4-7-16)20(24)22-18-13-15(21)5-8-19(18)26-2/h3-8,13,17H,9-12H2,1-2H3,(H,22,24)
    • InChI Key: WOWIKXMRHFMBEB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC=C1OC)(=O)C1=CC=C(N2CCC(OC)CC2)C=C1

Computed Properties

  • Exact Mass: 374.1397203g/mol
  • Monoisotopic Mass: 374.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 50.8Ų

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Additional information on N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS No. 2034353-22-3): A Comprehensive Overview

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS No. 2034353-22-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, is characterized by its complex aromatic and heterocyclic moieties, which contribute to its diverse biological activities.

The molecular structure of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide consists of a benzamide core linked to a substituted piperidine ring and a chloromethoxyphenyl group. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological interactions. The chlorine atom at the 5-position of the phenyl ring and the methoxy group at the 2-position enhance the lipophilicity and stability of the molecule, making it suitable for various pharmaceutical applications.

Recent studies have highlighted the potential of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide in the treatment of neurological disorders, particularly in modulating neurotransmitter systems. One notable application is its role as a serotonin receptor modulator. Research has shown that this compound can selectively bind to serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in conditions such as depression, anxiety, and schizophrenia. The selective binding properties of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide make it a promising candidate for developing novel antidepressants with fewer side effects compared to existing drugs.

In addition to its potential in neurology, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has also shown promise in cancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis through the activation of specific signaling pathways. These findings suggest that N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide could be a valuable lead compound for developing new anticancer agents.

The pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide have been extensively studied to assess its suitability for clinical use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has a moderate plasma half-life, which allows for once-daily dosing regimens. Furthermore, the compound shows low toxicity in animal models, making it a safe candidate for further clinical evaluation.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These preliminary results are encouraging and warrant further investigation in larger, more advanced clinical trials.

In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS No. 2034353-22-3) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing new treatments for neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.

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